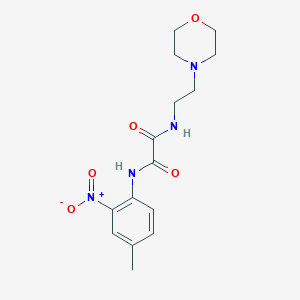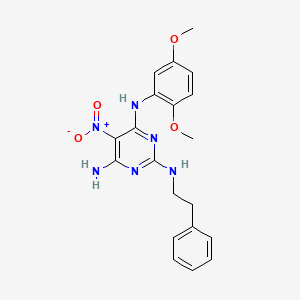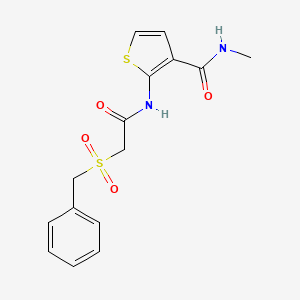
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as MNMO, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of oxalamide derivatives and has shown promising results in various fields of research.
作用机制
The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is not well understood. However, it has been suggested that N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide modulates the activity of ion channels and receptors by interacting with their binding sites. N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can modulate the activity of voltage-gated ion channels, such as the sodium and potassium channels. N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive functions. In vivo studies have shown that N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can improve cognitive performance in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has several advantages as a tool for scientific research. It is easy to synthesize, and the yield and purity obtained through the synthesis method are satisfactory. N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is also stable and can be stored for long periods without degradation. However, N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has some limitations as well. It is not water-soluble, which makes it difficult to use in aqueous solutions. N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is also not very selective, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide in scientific research. One possible direction is the design and synthesis of new N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide derivatives with improved selectivity and potency. Another direction is the development of new methods for the delivery of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide to specific tissues or cells. N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can also be used in the development of new diagnostic tools for the detection of ion channel and receptor activity. Finally, N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can be used in the study of the role of ion channels and receptors in various physiological and pathological conditions.
合成方法
The synthesis method of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide involves the reaction between 4-methyl-2-nitroaniline and 2-(morpholino)ethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ammonium hydroxide to yield the final product. The yield of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide obtained through this method is high, and the purity is also satisfactory.
科学研究应用
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been used as a template for the design and synthesis of new compounds with potential therapeutic applications. In pharmacology, N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been used as a tool for the study of ion channels and receptors. In neuroscience, N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been used as a fluorescent probe for the detection of neuronal activity.
属性
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-11-2-3-12(13(10-11)19(22)23)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOOYCFBFTINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole](/img/structure/B2974952.png)


![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2974959.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974960.png)
![5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2974961.png)

![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2974964.png)

![N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2974968.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2974969.png)

![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)